Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

CAS No.: 828927-33-9

Cat. No.: VC19021253

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828927-33-9 |

|---|---|

| Molecular Formula | C7H7NO2 |

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | prop-2-ynyl N-prop-2-ynylcarbamate |

| Standard InChI | InChI=1S/C7H7NO2/c1-3-5-8-7(9)10-6-4-2/h1-2H,5-6H2,(H,8,9) |

| Standard InChI Key | CIKRLXFOMPPWKB-UHFFFAOYSA-N |

| Canonical SMILES | C#CCNC(=O)OCC#C |

Introduction

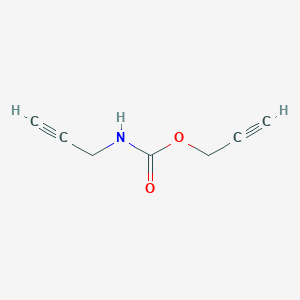

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is prop-2-ynyl N-prop-2-ynylcarbamate, reflecting its symmetrical structure where two propargyl groups are linked via a carbamate bridge. Its molecular formula comprises seven carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight, calculated as 137.14 g/mol, aligns with experimental data from mass spectrometry.

Structural Characterization

The compound’s structure features:

-

Two terminal alkyne groups () at both ends, enabling participation in click chemistry reactions.

-

A central carbamate group (), which confers stability and influences intermolecular interactions.

The canonical SMILES representation and InChIKey provide unambiguous identifiers for database searches.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 137.14 g/mol | |

| CAS Number | 828927-33-9 | |

| SMILES |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

-

Formation of Propargylamine Intermediate: Propargylamine reacts with phosgene or its equivalents to generate an isocyanate intermediate.

-

Carbamate Bond Formation: The isocyanate intermediate undergoes nucleophilic attack by a second propargyl alcohol molecule, yielding the target compound.

This method mirrors strategies used for structurally related carbamates, such as tert-butyl N-(prop-2-yn-1-yl)carbamate (CAS 92136-39-5), where Boc protection is employed to stabilize reactive intermediates .

Industrial Production Challenges

Scaling up synthesis requires optimizing:

-

Temperature Control: Excessive heat may induce polymerization of alkyne groups.

-

Purity Standards: Residual solvents like THF or DMF must be minimized to meet pharmaceutical-grade specifications.

Applications in Organic Synthesis

Click Chemistry Substrate

The compound’s terminal alkynes participate in Huisgen 1,3-dipolar cycloaddition with azides, forming 1,2,3-triazoles. This reaction, catalyzed by copper(I), has been utilized to synthesize triazole derivatives with demonstrated anti-inflammatory activity . For example, phenylazide derivatives of propargyl carbamates exhibit IC values below 10 μM in COX-2 inhibition assays .

Polymer Chemistry

The alkyne groups enable chain-growth polymerization via metal-catalyzed alkyne coupling, producing polycarbamates with tunable thermal stability. Such polymers are explored as coatings and biomedical materials.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume